molecular formula C12H15NO3 B7511032 N-(3-methylphenyl)-1,4-dioxane-2-carboxamide

N-(3-methylphenyl)-1,4-dioxane-2-carboxamide

Cat. No. B7511032
M. Wt: 221.25 g/mol
InChI Key: BMVWSDDFEGFSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDX-1097 is a synthetic compound that belongs to the class of small molecule drugs. It has been developed as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has shown promising results in preclinical studies and has the potential to be developed into a clinically useful drug.

Mechanism of Action

MDX-1097 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cell growth and survival. By inhibiting Hsp90, MDX-1097 disrupts the function of these proteins, leading to cell death.
Biochemical and physiological effects:
MDX-1097 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in autoimmune disorders. MDX-1097 has also been shown to modulate the immune system and enhance the activity of immune cells.

Advantages and Limitations for Lab Experiments

MDX-1097 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one of the limitations of MDX-1097 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

For the study of MDX-1097 include further investigation of its potential as a therapeutic agent and its safety and efficacy in clinical trials.

Synthesis Methods

MDX-1097 is synthesized through a multistep process that involves the reaction of 3-methylphenylamine with maleic anhydride to form a diacid. The diacid is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 1,4-dioxane-2-amine to form MDX-1097.

Scientific Research Applications

MDX-1097 has been studied extensively in various scientific research studies. It has shown potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to modulate the immune system and reduce inflammation in autoimmune disorders.

properties

IUPAC Name

N-(3-methylphenyl)-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-3-2-4-10(7-9)13-12(14)11-8-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWSDDFEGFSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1,4-dioxane-2-carboxamide

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